molecular formula C8H17NS2 B009926 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane CAS No. 104691-41-0

4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane

Cat. No. B009926
M. Wt: 191.4 g/mol
InChI Key: NOOYZCFJVKLILW-UHFFFAOYSA-N
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Description

4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane is a chemical compound with the molecular formula C8H17NS2 . It belongs to the class of dithiazinanes and is characterized by its unique structure containing sulfur atoms. The compound’s systematic name is 2-Isopropyl-4,6-dimethyl-1,3,5-dithiazinane .


Molecular Structure Analysis

The molecular structure of 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane consists of a six-membered ring containing two sulfur atoms (dithiazinane) and three carbon atoms. The isopropyl and dimethyl substituents contribute to its overall shape and reactivity. For a visual representation, refer to the 2D structure here .


Physical And Chemical Properties Analysis

  • Solubility : Water solubility at 25°C estimated to be 4836 mg/L

Scientific Research Applications

  • Structural and Theoretical Study of Dithiazinanes : Research by Flores‐Parra et al. (2013) explored the structural aspects of 5-alkyl-[1,3,5]-dithiazinanes, including isopropyl variants. They performed X-ray diffraction analyses and theoretical optimizations to understand the conformation of these molecules, particularly focusing on the steric and electronic interactions (Flores‐Parra et al., 2013).

  • Reactivity with BH3, BD3, and BF3 : Another study by Flores‐Parra et al. (1993) investigated the reactivity of dithiazinanes, including 5-methyl-and 5-tert-butyl-1,3,5-dithiazinane, with boron compounds. This research provides insights into the formation of various heterocyclic compounds and their potential applications in organic synthesis (Flores‐Parra et al., 1993).

  • Synthesis of N-Isopropyl Derivatives : Yamamoto et al. (1998) conducted a study on the N-isopropylation of certain compounds, which is relevant for understanding the chemical behavior and synthesis possibilities of isopropyl-substituted dithiazinanes (Yamamoto et al., 1998).

  • Cardioactivity of Related Compounds : Research by McKenna et al. (1988) on 4-isoxazolyldihydropyridines, which are structurally related to 4-aryldihydropyridine calcium-channel blockers, provides insights into the potential bioactivity of compounds with similar structures, including 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane (McKenna et al., 1988).

  • Chemical Synthesis and Reactions : The synthesis and reactions of derivatives of 4-Chloro-3,5-dinitrobenzotrifluoride, as studied by D′aamico et al. (1979), can offer valuable insights into the synthesis and potential applications of similar compounds like 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane (D′aamico et al., 1979).

  • One-Pot Synthesis of N,6-Disubstituted 1,3,5-Triazine-4,6-Diamines : The study by Liu et al. (2007) on the one-pot synthesis method is relevant for understanding efficient synthesis methods that could potentially be applied to the synthesis of 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane and its derivatives (Liu et al., 2007).

  • Tautomerization Study in Related Compounds : A theoretical study by Shajari et al. (2018) on tautomerization in a related molecule, 1,5-Dimethyl-6-Thioxo-1,3,5-Triazinane-2,4-Dione, can shed light on the chemical behavior and stability of compounds such as 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane (Shajari et al., 2018).

properties

IUPAC Name

2,4-dimethyl-6-propan-2-yl-1,3,5-dithiazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS2/c1-5(2)8-9-6(3)10-7(4)11-8/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOYZCFJVKLILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(SC(S1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192603
Record name Dihydro-2,4-dimethyl-6-(1-methylethyl)-4H-1,3,5-dithiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellow liquid; peanuty, meaty, cocoa-like odour
Record name 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/980/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

104.00 to 115.00 °C. @ 1.70 mm Hg
Record name Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040332
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in propylene glycol, triacetin, Miscible at room temperature (in ethanol)
Record name 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/980/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.951-0.959
Record name 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/980/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane

CAS RN

104691-41-0
Record name Dihydro-2,4-dimethyl-6-(1-methylethyl)-4H-1,3,5-dithiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104691-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104691410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-2,4-dimethyl-6-(1-methylethyl)-4H-1,3,5-dithiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ISOPROPYL-2,6-DIMETHYL-1,3,5-DITHIAZINANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3KSN48ZFJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040332
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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